molecular formula C14H14ClN3OS B5780069 N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5780069
M. Wt: 307.8 g/mol
InChI Key: HQYPJDYBYCAJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent inhibitor of Janus kinases (JAKs), which are enzymes involved in the signaling pathways of cytokines and growth factors. In

Mechanism of Action

N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a potent inhibitor of JAKs, which are enzymes involved in the signaling pathways of cytokines and growth factors. JAKs play a crucial role in the activation of immune cells and the production of cytokines, which are involved in inflammation and immune response. By inhibiting JAKs, N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide reduces the production of cytokines and suppresses the immune response, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to have significant biochemical and physiological effects in various diseases. In rheumatoid arthritis, N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to reduce joint inflammation and improve joint function. In psoriasis, N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to reduce skin inflammation and improve skin lesions. In inflammatory bowel disease, N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to reduce intestinal inflammation and improve symptoms. In multiple sclerosis, N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to reduce inflammation in the central nervous system and improve symptoms.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a potent inhibitor of JAKs and has been extensively studied for its potential therapeutic applications. However, N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide also has some limitations. It can be toxic at high doses and may have off-target effects on other enzymes. Additionally, N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide may have limited efficacy in some diseases, and its long-term safety has not been fully established.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide. One potential direction is the development of more selective JAK inhibitors that target specific JAK isoforms. Another direction is the investigation of the long-term safety and efficacy of N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide in various diseases. Additionally, the combination of N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide with other drugs may enhance its efficacy and reduce its toxicity. Further research is needed to fully understand the potential therapeutic applications of N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide.
In conclusion, N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a potent inhibitor of JAKs, which are enzymes involved in the signaling pathways of cytokines and growth factors. N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has significant biochemical and physiological effects in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, including the development of more selective JAK inhibitors, investigation of its long-term safety and efficacy, and combination with other drugs.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide involves the reaction of 2-chloro-N-(2-chloro-4-nitrophenyl)acetamide with 4,6-dimethyl-2-thiocyanatopyrimidine in the presence of a base. The resulting intermediate is then reduced with sodium borohydride to yield N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to be effective in reducing inflammation and suppressing the immune response in these diseases.

properties

IUPAC Name

N-(2-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-6-4-3-5-11(12)15/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYPJDYBYCAJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

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